molecular formula C19H18N4OS B2450494 3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 852167-51-2

3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2450494
CAS No.: 852167-51-2
M. Wt: 350.44
InChI Key: PDAFYPOUVSPKQE-UHFFFAOYSA-N
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Description

3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that belongs to the class of triazoles and indoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, while indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole, which can be achieved through the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction parameters such as temperature and pressure, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the indole moiety can participate in π-π interactions with aromatic residues. These interactions can lead to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Uniqueness

3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to the combination of the triazole and indole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-3-24-14-10-8-13(9-11-14)23-18(21-22-19(23)25-2)16-12-20-17-7-5-4-6-15(16)17/h4-12,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAFYPOUVSPKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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